Dibekacin - 34493-98-6

Dibekacin

Catalog Number: EVT-267667
CAS Number: 34493-98-6
Molecular Formula: C18H37N5O8
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dibekacin, chemically known as 3',4'-dideoxykanamycin B, is a semisynthetic aminoglycoside antibiotic. [] It is classified as a second-generation aminoglycoside, derived from the naturally occurring antibiotic kanamycin B. [] This modification enhances its stability against certain bacterial enzymes, broadening its spectrum of activity compared to its parent compound. [] In scientific research, dibekacin serves as a valuable tool for studying bacterial resistance mechanisms, aminoglycoside pharmacology, and potential therapeutic strategies against bacterial infections.

Source and Classification

Dibekacin is classified under the aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. It is synthesized from kanamycin B, a naturally occurring antibiotic produced by the bacterium Micromonospora purpurea. The compound's classification as an aminoglycoside is due to its mechanism of action and structural features, which include multiple amino groups that facilitate binding to bacterial ribosomes.

Synthesis Analysis

The synthesis of dibekacin involves several key steps that transform kanamycin B into dibekacin through various chemical modifications. A notable method for synthesizing dibekacin includes:

  1. Protection of Functional Groups: The five amino groups of kanamycin B are protected using t-butyloxycarbonyl groups.
  2. Aldol Condensation: Hydroxyl groups at positions 4 and 6 are protected through aldol condensation.
  3. Formation of Double Bonds: Hydroxyl groups at positions 3 and 4 are eliminated to form double bonds using reagents such as 2,4,5-triiodo-imidazole and triphenylphosphine.
  4. Deprotection and Hydrogenation: The protected groups are removed in a hydrochloric methanol solution, followed by catalytic hydrogenation to yield dibekacin .

This method is noted for its simplicity, high yield, and environmental friendliness, making it suitable for industrial production.

Molecular Structure Analysis

Dibekacin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula of dibekacin is C₁₈H₃₆N₄O₁₃, with a molecular weight of approximately 392.5 g/mol. Key features of its structure include:

  • Aminoglycoside Backbone: The presence of multiple amino groups allows for strong interactions with bacterial ribosomes.
  • Deoxysugars: The absence of hydroxyl groups at positions 3 and 4 distinguishes dibekacin from kanamycin B and enhances its stability against enzymatic degradation.
  • Stereochemistry: The specific stereochemical configuration plays a crucial role in its binding affinity to ribosomal RNA.

The structural analysis indicates that modifications to the sugar moiety significantly influence the antibiotic's potency and spectrum of activity.

Chemical Reactions Analysis

Dibekacin can undergo various chemical reactions that modify its structure or enhance its antibacterial properties. Some relevant reactions include:

  • Acylation Reactions: Dibekacin can be acylated at different positions to produce derivatives with varying antibacterial activity.
  • Oxidation Reactions: Oxidative transformations can yield analogs with improved pharmacokinetic properties .
  • Hydrogenation Reactions: Catalytic hydrogenation can be employed to modify double bonds formed during synthesis or derivatization processes.

These reactions are critical for developing new analogs with enhanced efficacy or reduced resistance profiles.

Mechanism of Action

The mechanism of action of dibekacin primarily involves binding to the 30S ribosomal subunit of bacteria, specifically targeting the A-site decoding region of 16S ribosomal RNA. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional or toxic proteins. The detailed steps include:

  1. Binding: Dibekacin binds tightly to the ribosome, preventing proper translation.
  2. Misreading: The antibiotic induces errors in codon recognition, resulting in incorrect amino acid incorporation into proteins.
  3. Bactericidal Effect: The accumulation of faulty proteins ultimately leads to bacterial cell death due to the inability to maintain essential cellular functions .

This mechanism highlights the importance of ribosomal interactions in the antibiotic activity of aminoglycosides.

Physical and Chemical Properties Analysis

Dibekacin exhibits several notable physical and chemical properties:

  • Solubility: Dibekacin is soluble in water due to its polar amino groups, facilitating its use in aqueous formulations.
  • Stability: It shows stability under acidic conditions but may degrade in alkaline environments.
  • Melting Point: The melting point ranges around 170-180 °C, indicating good thermal stability for storage purposes .

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Dibekacin has several significant applications in medicine:

  • Antibiotic Therapy: It is primarily used for treating severe infections caused by Gram-negative bacteria, including those resistant to other antibiotics.
  • Research Tool: Dibekacin serves as a valuable compound in microbiological studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic agents.
  • Pharmaceutical Development: Ongoing research focuses on synthesizing dibekacin derivatives with enhanced activity against resistant bacterial strains.
Historical Development and Discovery of Dibekacin

Semisynthetic Derivation from Kanamycin B

Dibekacin (systematic name: 3',4'-dideoxykanamycin B) is a semisynthetic aminoglycoside antibiotic derived through strategic chemical modification of kanamycin B (bekanamycin), a naturally occurring aminoglycoside produced by Streptomyces kanamyceticus [1] [4] [7]. The core structural innovation involved the removal of hydroxyl groups at the 3' and 4' positions of the kanamycin B hexose ring (Figure 1). This deoxygenation yielded a molecule with the molecular formula C₁₈H₃₇N₅O₈ and a molecular weight of 451.52 g/mol [1] [7]. The rationale stemmed from observations that enzymes produced by resistant bacteria often target these specific hydroxyl groups for modification. By eliminating them, dibekacin evaded a primary bacterial resistance mechanism prevalent with earlier aminoglycosides like kanamycin A and B [4] [9].

The production of dibekacin relies heavily on a sufficient supply of kanamycin B as the starting material. However, in wild-type S. kanamyceticus, kanamycin B typically constitutes only 5–10% of the total kanamycin complex, with kanamycin A being the predominant product [5]. This limitation spurred significant efforts in strain engineering. Genetic manipulation, particularly the knockout of the kanJ gene (responsible for converting kanamycin B to kanamycin A), successfully shifted production, yielding strains where kanamycin B constituted over 90% of the kanamycin complex, achieving fermentation titers exceeding 540 mg/L [5]. This biotechnological advancement was crucial for ensuring the viable commercial synthesis of dibekacin.

Table 1: Key Structural Differences Between Kanamycin B and Dibekacin

Structural FeatureKanamycin BDibekacinConsequence of Change
Hydroxyl Group at C3'Present (OH)Removed (H)Prevents phosphorylation by APH(3') enzymes
Hydroxyl Group at C4'Present (OH)Removed (H)Prevents adenylylation by AAD(4') enzymes
IUPAC NameKanamycin B3',4'-Dideoxykanamycin BDefines core chemical modification
Molecular FormulaC₁₈H₃₇N₅O₁₀C₁₈H₃₇N₅O₈Reflects loss of two oxygen atoms

Key Contributions by Hamao Umezawa and Meiji Seika

The discovery and development of dibekacin are inextricably linked to the pioneering work of Professor Hamao Umezawa and his research team, primarily working under the auspices of Meiji Seika Kaisha (now Meiji Seika Pharma) in Japan [1] [2] [6]. Umezawa, already renowned for his 1957 discovery of kanamycin itself [6] [8], adopted a rational drug design approach informed by understanding bacterial resistance mechanisms. His research group meticulously elucidated how resistant pathogens, particularly Pseudomonas aeruginosa and resistant Staphylococcus strains, inactivated aminoglycosides like kanamycin B through enzymatic modification – specifically phosphorylation (via phosphotransferases, APH), adenylylation (via nucleotidyltransferases, ANT/AAD), and acetylation (via acetyltransferases, AAC) targeting specific positions on the molecule [2] [4].

Based on this knowledge, Umezawa and collaborators hypothesized that removing the vulnerable 3' and 4' hydroxyl groups would yield a derivative resistant to these inactivating enzymes. This hypothesis proved correct, leading to the synthesis of dibekacin in 1971 [1] [8]. Umezawa's institute, the Institute of Microbial Chemistry (IMC), which he founded in 1962, played a central role in this antibiotic research renaissance [2] [6] [8]. Dibekacin was subsequently marketed by Meiji Seika in Japan in 1975 under trade names like Panimycin and Tokocin, becoming a critical therapeutic option, especially in combination with β-lactams like sulbenicillin for Pseudomonas infections [1] [3] [8]. This work cemented Umezawa's legacy in rational antibiotic design and established a blueprint for further aminoglycoside development, notably the next-generation agent arbekacin (derived from dibekacin) [6] [9].

Table 2: Key Milestones in Dibekacin Development by Umezawa and Meiji Seika

YearMilestoneSignificance
1957Discovery of Kanamycin by UmezawaProvided the foundational compound for future derivatization
1962Establishment of Institute of Microbial ChemistryCreated dedicated research hub for antibiotic discovery and development
1971Synthesis of Dibekacin ReportedFirst successful rational modification of kanamycin B to overcome key resistance
1975Market Launch of Dibekacin in Japan (Meiji Seika)Introduced a vital new tool for treating resistant Gram-negative infections

Evolution of Structural Optimization Strategies

The development of dibekacin represented a paradigm shift in aminoglycoside research, moving from purely empirical screening to mechanism-based structural design. Its core innovation – the strategic removal of enzyme-susceptible hydroxyl groups – directly addressed the predominant resistance mechanisms of the era [4] [9]. This "deoxygenation strategy" proved highly effective: Dibekacin demonstrated significant stability against common aminoglycoside-modifying enzymes (AMEs), particularly APH(3') and AAD(4'), which readily inactivated kanamycin B and gentamicin [4] [9]. While dibekacin could still be susceptible to some AAC(6') and AAD(2") enzymes, its spectrum of activity was markedly broader than its parent against resistant pathogens, including many strains of Pseudomonas aeruginosa [1] [9].

The success of dibekacin validated Umezawa's approach and laid the foundation for subsequent generations of optimized aminoglycosides. It served as the direct chemical scaffold for arbekacin (habekacin), synthesized in 1973 by Meiji Seika researchers. Arbekacin incorporated an additional structural refinement – the addition of a (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the 1-amino position of the 2-deoxystreptamine ring [3] [9]. This modification further enhanced stability against several additional AMEs, particularly certain AAC(6') enzymes, thereby extending activity against strains that had developed resistance to dibekacin itself and significantly boosting potency against methicillin-resistant Staphylococcus aureus (MRSA) [3] [9]. The trajectory from kanamycin B to dibekacin to arbekacin exemplifies the iterative process of rational aminoglycoside optimization driven by understanding resistance biochemistry.

Table 3: Enzyme Susceptibility Profile Highlighting Dibekacin's Optimization

Inactivating EnzymeKanamycin B SusceptibilityDibekacin SusceptibilityArbekacin SusceptibilityImpact of Dibekacin Modification
APH(3')HighLow/ResistantLow/ResistantRemoval of 3'-OH prevents phosphorylation
AAD(4') / ANT(4')HighLow/ResistantLow/ResistantRemoval of 4'-OH prevents adenylylation
AAC(3)VariableVariableVariableUnaffected by 3',4' modification
AAC(6')ModerateModerateLow/Resistant*Persists; Addressed later by AHB moiety (*)
AAD(2")LowModerate/HighLowCan affect dibekacin; Addressed by AHB

Properties

CAS Number

34493-98-6

Product Name

Dibekacin

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C18H37N5O8

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

JJCQSGDBDPYCEO-XVZSLQNASA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N

Solubility

Soluble in DMSO

Synonyms

3',4'-Dideoxykanamycin B; BRN 1441606; Debecacin;

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.